molecular formula C11H10FNO B1343890 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde CAS No. 620175-69-1

1-ethyl-5-fluoro-1H-indole-3-carbaldehyde

Cat. No. B1343890
CAS RN: 620175-69-1
M. Wt: 191.2 g/mol
InChI Key: XEFQLQZWLMJIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-ethyl-5-fluoro-1H-indole-3-carbaldehyde" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of the compound . The first paper discusses a compound with a similar indole structure, "3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde," which has been studied for its molecular structure and properties, including its potential in nonlinear optics and as a phosphodiesterase inhibitor . The second paper examines the reactions of "1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde" with various reagents, providing insights into the reactivity of indole carbaldehydes .

Synthesis Analysis

While the synthesis of "this compound" is not explicitly described, the synthesis of related compounds can offer some guidance. The second paper describes the synthesis of a related compound where indole-3-carbaldehyde is treated with epichlorohydrin to yield an oxirane-containing derivative . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "this compound," possibly involving the introduction of the ethyl and fluoro substituents at appropriate steps in the synthesis.

Molecular Structure Analysis

The first paper provides a detailed analysis of the molecular structure of a related compound using both experimental and theoretical methods, including Hartree-Fock and Density Functional Theory calculations . The study includes vibrational frequency analysis and molecular docking studies, which highlight the importance of the fluorine atom and the carbonyl group in molecular interactions. These findings could be relevant to "this compound," as the presence of a fluorine atom and a carbonyl group is likely to influence its molecular structure and interactions in a similar manner.

Chemical Reactions Analysis

The reactivity of indole carbaldehydes is explored in the second paper, where the reaction of the compound with various active methylene compounds is described . The study shows that the reaction conditions can significantly affect the structure of the resulting products, such as the formation of an oxazolone ring or the opening of this ring to form amides. This suggests that "this compound" could also undergo a variety of reactions with active methylene compounds, potentially leading to a diverse array of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of "this compound" are not directly reported, the properties of structurally similar compounds can provide some insights. The first paper discusses the optical properties and the potential use in nonlinear optics of the studied compound, as well as its molecular electrostatic potential map, which indicates possible sites for electrophilic and nucleophilic attacks . These properties are influenced by the molecular structure, and it is reasonable to assume that "this compound" may exhibit similar properties due to the presence of the indole core and the carbonyl group.

Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives, including those akin to 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde, are pivotal in synthetic organic chemistry. The review by Taber and Tirunahari (2011) presents a comprehensive classification of indole synthesis methods, highlighting the versatility of indole compounds in synthesizing a wide array of biologically active molecules. This classification facilitates the understanding and development of new synthetic routes, potentially including those for this compound (Taber & Tirunahari, 2011).

Catalytic C3 Aza-Alkylation of Indoles

The catalytic C3 aza-alkylation of indoles, as reviewed by Bonandi et al. (2020), is particularly relevant. This process introduces a substituted aminomethyl group at the C3 position of indoles, potentially including modifications to molecules similar to this compound. The method employs various catalysts to facilitate the reaction, illustrating the chemical flexibility and functionalization potential of indole derivatives (Bonandi et al., 2020).

Polymerization of Higher Aldehydes

The work by Kubisa et al. (1980) on the polymerization of substituted aldehydes, including those with halogenated substituents, underscores the potential for creating polymers from complex aldehydes. This research provides a foundation for understanding how this compound might behave under polymerization conditions, offering insights into its potential applications in material science and engineering (Kubisa et al., 1980).

Palladium-Catalyzed Annulative π-Extension of Indoles to Carbazoles

Dinda et al. (2020) discuss the palladium-catalyzed annulative π-extension of indoles to carbazoles, a process that could be relevant for the functionalization or synthesis of complex molecules like this compound. This method underscores the potential for creating fused aromatic systems from simple aromatic compounds, which could include the synthesis or modification of this compound derivatives (Dinda et al., 2020).

properties

IUPAC Name

1-ethyl-5-fluoroindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c1-2-13-6-8(7-14)10-5-9(12)3-4-11(10)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFQLQZWLMJIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622792
Record name 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

620175-69-1
Record name 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the procedure of Preparation 9 (a), except substituting 5-fluoro-1H-indole-3-carboxaldehyde (0.41 g, 2.5 mmole) for the ethylindole-2-carboxylate, the title compound (0.20 g, 57%) was prepared as a viscous oil: MS (ES) m/e 191 (M+H)+.
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
57%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.